Product packaging for Methylenebis[dimethyl(phenyl)silane](Cat. No.:CAS No. 1027-86-7)

Methylenebis[dimethyl(phenyl)silane]

Cat. No.: B3045180
CAS No.: 1027-86-7
M. Wt: 284.5 g/mol
InChI Key: HQHYZEXRRDTZOY-UHFFFAOYSA-N
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Description

Contextualization within Bridged Organosilicon Compound Taxonomy

Methylenebis[dimethyl(phenyl)silane] is classified as a bridged organosilicon compound, specifically a geminal disilane (B73854) with a methylene (B1212753) linker. This classification is based on the presence of two silicon atoms bonded to the same carbon atom of the methylene group. The broader family of bridged organosilicon compounds is categorized by the nature of the bridging group, which can range from simple alkyl chains to more complex aromatic or functionalized linkers.

These compounds are of considerable interest due to the spatial relationship and potential electronic interactions between the silicon centers, which are dictated by the length and flexibility of the bridging unit. The methylene bridge in Methylenebis[dimethyl(phenyl)silane] provides a short and relatively rigid linkage, which can influence the conformational freedom of the molecule and the reactivity of the silicon centers.

Table 1: Properties of Methylenebis[dimethyl(phenyl)silane]

PropertyValue
CAS Number1027-86-7
Molecular FormulaC17H24Si2
Molecular Weight284.54 g/mol
Alternative NameBis(dimethyl(phenyl)silyl)methane
Kinematic Viscosity (at 25.0 °C)8.22 mm²/s vdoc.pub

Significance in Advanced Materials Science and Polymer Chemistry

While direct applications of Methylenebis[dimethyl(phenyl)silane] in advanced materials are not widely reported, its structure is indicative of its potential utility. Organosilicon compounds, in general, are crucial in the development of materials with enhanced thermal stability, chemical resistance, and desirable optical and electronic properties. The presence of phenyl groups attached to the silicon atoms in Methylenebis[dimethyl(phenyl)silane] can enhance the thermal stability and refractive index of polymers incorporating this unit.

In polymer chemistry, bridged disilanes can be used as monomers or cross-linking agents to create polysilanes and silicon-containing polymers. These polymers are investigated for a variety of applications, including as ceramic precursors, photoresists, and in light-emitting diodes. The bifunctional nature of Methylenebis[dimethyl(phenyl)silane] makes it a candidate for polymerization reactions, potentially leading to polymers with unique properties conferred by the close proximity of the silicon centers.

Overview of Research Trajectories for Methylenebis[dimethyl(phenyl)silane]

Detailed research findings specifically focused on Methylenebis[dimethyl(phenyl)silane] are limited in the available scientific literature. However, based on the research trends for structurally similar bridged organosilicon compounds, several potential research trajectories can be outlined.

One area of investigation would be the synthesis and characterization of this compound, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography to fully elucidate its molecular structure. A second avenue of research would be its application as a monomer in ring-opening polymerization or other polymerization techniques to synthesize novel polysilanes or polycarbosilanes. The properties of these resulting polymers, such as their thermal stability, photophysical properties, and conductivity, would be of significant interest.

Furthermore, the reactivity of the Si-C bonds within the methylene bridge could be explored, particularly in the context of catalysis or as a precursor for functionalized organosilicon materials. The development of efficient and scalable synthetic routes to Methylenebis[dimethyl(phenyl)silane] would be a crucial first step in enabling these research directions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24Si2 B3045180 Methylenebis[dimethyl(phenyl)silane] CAS No. 1027-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl(phenyl)silyl]methyl-dimethyl-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Si2/c1-18(2,16-11-7-5-8-12-16)15-19(3,4)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYZEXRRDTZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507276
Record name Methylenebis[dimethyl(phenyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027-86-7
Record name Methylenebis[dimethyl(phenyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methylenebis Dimethyl Phenyl Silane and Its Analogues

Foundational Strategies for Organosilicon Synthesis

The creation of stable silicon-carbon (Si-C) bonds is fundamental to the synthesis of all organosilicon compounds. These bonds are typically longer and weaker than their carbon-carbon counterparts and possess a degree of polarity due to the difference in electronegativity between silicon (1.90) and carbon (2.55). wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a feature exploited in many synthetic reactions. wikipedia.org

Reaction Principles for Silicon-Carbon Bond Formation

Two of the most prevalent and historically significant methods for forging Si-C bonds are the use of organometallic reagents, such as Grignard reagents, and hydrosilylation reactions. gelest.comresearchgate.net

Grignard Reactions: The reaction of a chlorosilane with a Grignard reagent (R-MgX) has been a foundational technique since the pioneering work of F. Stanley Kipping in the early 20th century. gelest.com This nucleophilic substitution reaction, where the carbanionic portion of the Grignard reagent attacks the electrophilic silicon center, effectively displaces a halide to form a new Si-C bond. The general reaction is RnSiX(4-n) + (4-n)R'MgX → RnSiR'(4-n) + (4-n)MgX2. gelest.com While incredibly versatile, controlling the degree of substitution can be challenging, and more efficient industrial methods have since been developed. gelest.comacs.org The reaction conditions, including the choice of solvent (e.g., diethyl ether, tetrahydrofuran), can significantly influence the reaction rate and even the stereochemical outcome at the silicon center. acs.orgrsc.org

Hydrosilylation: This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orgresearchgate.net The reaction is typically catalyzed by transition metals, particularly those from the platinum group. wikipedia.orgresearchgate.net Hydrosilylation is a powerful and atom-economical method for creating Si-C bonds, often proceeding with high regio- and stereoselectivity. acs.org For example, a hydrosilane like Dimethylphenylsilane can react with an alkene in the presence of a catalyst to form an alkyl-substituted silane (B1218182). cfsilicones.com

Precursor Chemistry and Functionalization Approaches

The synthesis of a complex molecule like Methylenebis[dimethyl(phenyl)silane] relies on the strategic preparation and reaction of key, functionalized precursors.

Preparation of (Chloromethyl)dimethylphenylsilane (B155712)

(Chloromethyl)dimethylphenylsilane is a vital building block, containing both a reactive Si-Ph bond and a C-Cl bond suitable for nucleophilic substitution. A common and efficient synthesis involves the reaction of chloro(chloromethyl)dimethylsilane (B161097) with a Grignard reagent, such as phenylmagnesium bromide. orgsyn.org The use of a zinc chloride catalyst has been shown to significantly improve the efficiency and scope of this reaction compared to uncatalyzed or other metal-catalyzed versions. orgsyn.org

A typical laboratory procedure involves the slow addition of phenylmagnesium bromide to a solution of chloro(chloromethyl)dimethylsilane and a catalytic amount of dichloro(N,N,N',N'-tetramethylethylenediamine)zinc in a suitable solvent like 1,4-dioxane (B91453) at low temperature. orgsyn.org Following the reaction, an aqueous workup and purification by vacuum distillation yield the desired product as a clear, colorless liquid. orgsyn.org

Parameter Value
Starting Material Chloro(chloromethyl)dimethylsilane
Reagent Phenylmagnesium bromide (1.0 M in THF)
Catalyst Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
Solvent 1,4-Dioxane
Reaction Time ~2.5 hours
Yield 80-81%
Boiling Point 115 °C (at 23 mmHg)
Data sourced from Organic Syntheses Procedure. orgsyn.org

Synthesis and Reactive Pathways of Dimethylphenylsilane

Dimethylphenylsilane is a versatile reagent characterized by its reactive Si-H bond. cfsilicones.com It can be synthesized through several routes. One common method is the reduction of chlorodimethylphenylsilane (B1200534) using a hydride source like lithium aluminum hydride (LiAlH4) in an ethereal solvent. guidechem.com Another approach involves the reaction of dichlorodimethylsilane (B41323) with one equivalent of phenylmagnesium bromide. guidechem.com

The primary reactive pathway for Dimethylphenylsilane is hydrosilylation. In the presence of a transition metal catalyst, it readily adds to unsaturated substrates like alkenes and alkynes, making it a key component in the synthesis of modified silicone polymers and other functionalized organosilanes. cfsilicones.comchemicalbook.com It is also used as a reducing agent in various organic transformations. chemicalbook.com

Synthesis Method Precursor Reagent Solvent Yield
ReductionChlorodimethylphenylsilaneLithium aluminum hydrideDiethyl ether93%
Grignard ReactionDichlorodimethylsilanePhenylmagnesium bromideDiethyl etherNot specified
Data compiled from Guidechem. guidechem.com

Generation and Utility of Phenyldimethylsilyllithium

Phenyldimethylsilyllithium is a potent silyl (B83357) nucleophile essential for creating Si-C bonds with various electrophiles. It is typically prepared in situ by the reaction of chlorodimethylphenylsilane with lithium metal in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. orgsyn.orgorgsyn.org The reaction proceeds via the formation of a disilane (B73854) intermediate (1,1,2,2-tetramethyl-1,2-diphenyldisilane), which is then cleaved by excess lithium to generate the silyllithium reagent, identifiable by its characteristic deep red or purple color. orgsyn.orgrsc.orgrsc.org

The utility of Phenyldimethylsilyllithium is extensive. It reacts with a wide array of electrophiles, including:

Amides: Depending on the reaction conditions and stoichiometry, it can react with N,N-dimethylamides to form acylsilanes, enediamines, or α-silylamines. nih.govrsc.org

Alkyl Halides: It can be used in substitution reactions, though its reaction with 1,2-dibromoethane (B42909) leads to dimethyl(phenyl)silyl bromide. rsc.org

Carbonyl Compounds: It adds to aldehydes and ketones to form α-hydroxy silanes. orgsyn.org

Parameter Value
Precursor Chlorodimethylphenylsilane
Reagent Lithium wire
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to -20 °C
Observation A dark red or purple solution forms
Data sourced from Organic Syntheses procedures. orgsyn.orgorgsyn.org

Directed Synthesis of Methylene-Bridged Bis-Silylated Systems

The construction of a methylene-bridged bis-silylated compound like Methylenebis[dimethyl(phenyl)silane] can be envisioned through the application of the precursor chemistry described above. While specific literature detailing a one-pot synthesis of this exact molecule is not prevalent, a logical synthetic strategy involves the coupling of two silyl units via a single carbon linker.

A plausible and direct approach would be the reaction of two equivalents of a silyl nucleophile with a methylene (B1212753) dihalide. Specifically, reacting two equivalents of Phenyldimethylsilyllithium with a dihalomethane, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), would achieve the desired linkage.

Proposed Reaction: 2 PhMe₂SiLi + CH₂X₂ → PhMe₂Si-CH₂-SiMe₂Ph + 2 LiX (where X = Cl, Br)

In this proposed synthesis, the highly nucleophilic silyl anion would displace the halides in a double substitution reaction on the methylene carbon. This method leverages the well-established reactivity of silyllithium reagents to forge the two required Si-C bonds, directly yielding the target Methylenebis[dimethyl(phenyl)silane] framework. The choice of solvent (typically THF for the silyllithium reagent) and careful control of stoichiometry would be critical for maximizing the yield of the desired bis-silylated product and minimizing potential side reactions.

Strategies for Methylenebis[dimethyl(phenyl)silane] Core Structure Assembly

The assembly of the Methylenebis[dimethyl(phenyl)silane] core structure, characterized by the Si-CH₂-Si linkage, primarily relies on nucleophilic substitution reactions involving organometallic reagents. A common and effective strategy involves the reaction of a dihalomethane, such as dichloromethane or dibromomethane, with a silyl nucleophile.

One of the most prevalent methods utilizes dimethylphenylsilyllithium (PhMe₂SiLi) as the key reagent. This powerful nucleophile can be generated in situ from the corresponding chlorodimethylphenylsilane by reaction with lithium metal in a suitable solvent like tetrahydrofuran (THF). The subsequent reaction with a methylene source like dichloromethane (CH₂Cl₂) allows for the sequential substitution of both chlorine atoms, effectively bridging two dimethyl(phenyl)silyl units with a methylene group.

An alternative and widely used approach is the Grignard reaction. This involves the preparation of a silyl Grignard reagent, such as dimethylphenylsilylmagnesium chloride (PhMe₂SiMgCl), which then reacts with a dihalomethane. The synthesis of organosilicon compounds through the reaction of chlorosilanes with organomagnesium reagents is a foundational technique in organosilicon chemistry. orgsyn.org For instance, the synthesis of phenyl-containing chlorosilanes often involves the reaction of a Grignard reagent like phenylmagnesium chloride with a chlorosilane precursor, such as methyltrichlorosilane. google.com A similar principle applies to the construction of the methylene bridge, where a methylene-based Grignard reagent could react with chlorodimethylphenylsilane, or conversely, a silyl Grignard reagent reacts with a dihalomethane.

Another strategy involves the use of (chloromethyl)dimethylphenylsilane as a key building block. orgsyn.org This compound can react with a silyl nucleophile, like dimethylphenylsilyllithium, to form the desired methylene-bridged structure. This method offers a controlled, stepwise approach to assembling the core structure.

A summary of common precursor reactions is presented below:

Reagent 1Reagent 2ProductReaction Type
DimethylphenylsilyllithiumDichloromethaneMethylenebis[dimethyl(phenyl)silane]Nucleophilic Substitution
Dimethylphenylsilylmagnesium halideDichloromethaneMethylenebis[dimethyl(phenyl)silane]Grignard Reaction
(Chloromethyl)dimethylphenylsilaneDimethylphenylsilyllithiumMethylenebis[dimethyl(phenyl)silane]Nucleophilic Substitution

These methods are fundamental in organosilicon chemistry and provide reliable pathways to the Methylenebis[dimethyl(phenyl)silane] core structure, which serves as a scaffold for more complex derivatives.

Exploration of Stereoselective Synthetic Routes for Chiral Methylenebis(silane) Derivatives

The synthesis of enantiomerically enriched chiral silanes is a significant challenge in synthetic chemistry, with potential applications in materials science and medicinal chemistry. nih.gov For methylenebis(silane) derivatives, chirality can be introduced at the silicon centers, creating Si-stereogenic compounds. The desymmetrization of prochiral silanes is a primary and efficient strategy for accessing these molecules. nih.gov

A notable advancement in this area is the catalytic asymmetric desymmetrization of prochiral bis(methallyl)silanes. nih.gov This method utilizes a chiral N,N'-dioxide/Nickel(II) complex as a catalyst to facilitate a carbonyl-ene reaction with α-keto aldehyde monohydrates. This process allows for the simultaneous construction of remote Si- and C-stereogenic centers in an acyclic molecule, yielding chiral δ-hydroxy silanes with high enantiomeric and diastereomeric purity. nih.govresearchgate.net The reaction demonstrates good functional group tolerance and a broad substrate scope, highlighting its potential for synthesizing complex chiral organosilicon compounds. nih.gov

The general scheme for this desymmetrization is as follows:

Substrate: A prochiral bis(alkenyl)silane (e.g., bis(methallyl)diphenylsilane).

Reagent: An electrophile (e.g., an α-keto aldehyde monohydrate).

Catalyst: A chiral Nickel(II) complex.

Product: A chiral δ-hydroxy silane with newly formed Si- and C-stereocenters.

Another approach to creating chiral bis(silane) structures involves the enantioselective synthesis of geminal bis(silanes) where two different silyl groups are attached to the same carbon. For example, an enantioselective synthesis of a SiMe₃/SiPh₂Me-substituted crotyl geminal bis(silane) has been developed. rsc.org This compound serves as a reagent for asymmetric Sakurai allylation reactions, where the chirality is efficiently transferred during the process. rsc.org Although this example does not create a methylene-bridged bis(silane), the principles of establishing chirality in molecules containing two silyl groups are directly relevant.

Furthermore, the synthesis of chiral silanes can be achieved through the stereospecific borylation of chiral hydrosilanes, catalyzed by transition metals like platinum. chemrxiv.org This yields silicon-stereogenic silylboranes with perfect stereoselectivity. These chiral silylboranes can then be used as reagents in cross-coupling reactions to form new silicon-carbon bonds, providing a pathway to introduce a pre-defined chiral silicon center into a larger molecule, which could be adapted for the synthesis of chiral methylenebis(silane) derivatives. chemrxiv.org

Catalytic Approaches in Silicon-Methylene-Silicon Linkage Formation

Catalysis offers powerful tools for forming silicon-carbon bonds, including the silicon-methylene-silicon linkage, often providing milder reaction conditions and improved selectivity compared to stoichiometric methods.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon synthesis, typically catalyzed by platinum or other transition metals. nih.govrsc.org While commonly used for Si-C bond formation with olefins and alkynes, this methodology can be adapted to form Si-CH₂-Si linkages. For instance, the hydrosilylation of a vinylsilane with a hydrosilane, followed by subsequent transformations, could in principle generate the desired structure. Recently, progress has been made using more earth-abundant catalysts, such as cobalt, for asymmetric hydrosilylation reactions. rsc.org

Another significant catalytic approach is transition metal-catalyzed cross-coupling. Palladium-catalyzed reactions are particularly effective. For example, the reaction of silylboranes with alkyl halides can form Si-C bonds with high stereoretention. chemrxiv.org This methodology could be applied by reacting a silylborane with a (halomethyl)silane in the presence of a palladium catalyst to construct the Si-CH₂-Si bridge.

Recent advancements have also focused on C-H activation and silylation. Iridium- and copper-catalyzed reactions have been developed for the directed silylation of C(sp²)-H bonds. rsc.org While direct methylene C-H activation to form a bis(silane) is challenging, intramolecular C-H silylation has been used to synthesize cyclic organosilanes. rsc.org

Biocatalysis is an emerging frontier for Si-C bond formation. Enzymes have been shown to catalyze the reaction of organosilanes with α-diazo esters to form silicon-carbon bonds, representing a milder, more environmentally friendly approach. nih.govrsc.org While not yet applied to the specific synthesis of Methylenebis[dimethyl(phenyl)silane], the development of enzymes for Si-C bond formation opens up future possibilities for catalytic synthesis under benign conditions. nih.gov

A summary of relevant catalytic strategies is provided in the table below.

Catalytic StrategyCatalyst TypeRelevant Bond FormationPotential Application
HydrosilylationPlatinum, CobaltSi-CReaction of vinylsilanes with hydrosilanes
Cross-CouplingPalladiumSi-CReaction of silylboranes with (halomethyl)silanes
C-H SilylationIridium, CopperSi-CIntramolecular cyclization or directed silylation
BiocatalysisEnzymes (e.g., evolved methyltransferases)Si-CFuture green synthesis routes

These catalytic methods represent the cutting edge of organosilicon chemistry and hold significant promise for the efficient and selective synthesis of Methylenebis[dimethyl(phenyl)silane] and its structurally diverse analogues.

Advanced Applications and Functionalization of Methylenebis Dimethyl Phenyl Silane in Materials Science

Contribution to Advanced Functional Materials

Materials for Electronic Packaging and Microelectronics

Methylenebis[dimethyl(phenyl)silane] is utilized as a precursor in the synthesis of high-performance polymers essential for electronic packaging and microelectronics. The incorporation of this organosilicon compound can enhance the thermal stability and dielectric properties of polymeric materials, which are critical for protecting and interconnecting delicate electronic components. The phenyl groups within the silane (B1218182) structure contribute to improved heat resistance, while the dimethylsilyl functionalities can lead to polymers with low dielectric constants and loss tangents, thereby minimizing signal delay and power dissipation in high-frequency applications.

Research in this area focuses on the synthesis of novel polymers where Methylenebis[dimethyl(phenyl)silane] is a key monomer. These polymers are designed to meet the stringent requirements of modern microelectronics, including high thermal conductivity for efficient heat dissipation, low coefficient of thermal expansion (CTE) to match that of semiconductor materials and prevent stress-induced failures, and excellent adhesion to various substrates.

Key Properties for Electronic Packaging:

Property Contribution of Methylenebis[dimethyl(phenyl)silane]
Thermal Stability The silicon-carbon and silicon-oxygen bonds are inherently more stable than carbon-carbon bonds, leading to materials with higher decomposition temperatures.
Dielectric Performance The low polarity of the siloxane backbone results in materials with low dielectric constants, crucial for high-speed electronic devices.

| Adhesion | The silane functional groups can form strong covalent bonds with inorganic substrates like silicon wafers and metal leads, improving the reliability of the packaged device. |

Development of Aerospace Materials

In the aerospace sector, materials are subjected to extreme conditions, including high temperatures, oxidative environments, and intense radiation. Polymers derived from Methylenebis[dimethyl(phenyl)silane] are investigated for their potential to create materials with superior performance under these harsh conditions. The inherent thermal and oxidative stability of polysiloxanes, combined with the rigidity and aromatic character provided by the phenyl groups, makes these materials suitable for applications such as high-temperature adhesives, composite matrices, and protective coatings.

The development of aerospace materials using Methylenebis[dimethyl(phenyl)silane] often involves its copolymerization with other monomers to tailor specific properties like mechanical strength, flexibility, and resistance to atomic oxygen, which is prevalent in low Earth orbit. The resulting materials can exhibit a unique combination of properties not achievable with traditional organic polymers.

Design of Stimuli-Responsive ("Smart") Polymeric Systems

While direct applications of Methylenebis[dimethyl(phenyl)silane] in stimuli-responsive polymers are not extensively documented, its chemical structure offers potential pathways for creating "smart" materials. The silicon-phenyl bond can be functionalized to introduce responsive moieties that react to external stimuli such as light, pH, or temperature. For instance, the phenyl rings could be modified with photo-responsive groups, leading to polymers that change their shape or solubility upon irradiation.

Development of Biodegradable and Biocompatible Polymer Formulations

The use of Methylenebis[dimethyl(phenyl)silane] in the development of biodegradable and biocompatible polymers is an emerging area of research. While polysiloxanes are generally considered biocompatible, their biodegradability is limited. However, the methylene (B1212753) bridge and the phenyl groups in Methylenebis[dimethyl(phenyl)silane] provide sites for potential enzymatic or hydrolytic degradation.

Research efforts could focus on synthesizing copolymers that incorporate Methylenebis[dimethyl(phenyl)silane] alongside known biodegradable monomers. The goal is to create materials that possess the desirable properties of silicones, such as flexibility and biocompatibility, while also having the ability to break down into non-toxic products within a biological environment. Such materials could find applications in medical devices, drug delivery systems, and tissue engineering scaffolds.

Precursor Chemistry for Specialty Reagents

Utilization in Organometallic Syntheses as a Precursor

Methylenebis[dimethyl(phenyl)silane] serves as a valuable precursor in organometallic synthesis. The silicon-phenyl bond can be cleaved by various reagents, allowing for the transfer of the dimethyl(phenyl)silyl group to a metal center. This can be utilized to synthesize a range of organometallic complexes with unique electronic and steric properties.

Furthermore, the methylene bridge offers the potential to create bidentate ligands. Deprotonation of the methylene group can generate a nucleophilic carbon center that can coordinate to a metal, while the silicon atoms can act as secondary coordination sites or be functionalized with other donor groups. This versatility makes Methylenebis[dimethyl(phenyl)silane] a useful building block for the design of novel catalysts and organometallic materials.

Application as a Masked Hydroxyl Group Precursor

In organic synthesis, the dimethyl(phenyl)silyl group can function as a "masked" or protected hydroxyl group. The silicon-phenyl bond is relatively stable to many reaction conditions but can be selectively cleaved under specific oxidative conditions to reveal a hydroxyl group. While Methylenebis[dimethyl(phenyl)silane] itself is not a direct precursor to a masked hydroxyl group, its derivatives can be employed in this capacity.

For example, a synthetic route could involve the functionalization of a molecule with a dimethyl(phenyl)silyl group derived from a reagent prepared from Methylenebis[dimethyl(phenyl)silane]. This protected alcohol can then be carried through a series of synthetic steps before the silicon-phenyl bond is oxidatively cleaved to unmask the hydroxyl group at a desired stage. This strategy is particularly useful in the synthesis of complex molecules where protecting group orthogonality is crucial.

Computational and Theoretical Investigations on Methylenebis Dimethyl Phenyl Silane and Analogous Systems

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be particularly effective for organometallic and organosilicon chemistry, offering a favorable balance between computational cost and accuracy. DFT calculations enable the exploration of potential energy surfaces, which is fundamental to understanding chemical reactions and molecular properties.

A primary application of DFT in studying analogous systems is the detailed mapping of reaction pathways. This involves locating and characterizing the structures of all stable molecules, reactive intermediates, and the transition states that connect them. By calculating the energies of these species, a comprehensive energy profile for a reaction can be constructed, revealing the feasibility of a proposed mechanism.

For instance, DFT calculations have been successfully employed to unravel the mechanisms of reactions involving the formation of bis(silyl)methane derivatives. In a palladium-catalyzed disilylation of carbene, DFT studies indicated a pathway involving the initial carbenation of the Pd(0) catalyst, followed by oxidative addition of a disilane (B73854) to form a carbene-coordinated disilylpalladium intermediate. researchgate.net Subsequent carbene insertion into a Pd-Si bond and reductive elimination yields the final product. researchgate.net The calculations identified the initial carbenation as the rate-determining step of the reaction.

Similarly, in the methylenation of carbonyl compounds using gem-dizinc reagents like bis(iodozincio)methane, DFT calculations have shown that the reaction proceeds via a two-step mechanism: a rate-determining methylene (B1212753) addition followed by olefination. This level of mechanistic detail, provided by computational analysis, is critical for optimizing reaction conditions and designing more efficient synthetic routes.

Table 1: Representative Calculated Activation Energies in Analogous Systems This table illustrates the type of data obtained from DFT studies on reaction mechanisms. The values are representative examples from studies on related chemical systems.

Reaction Step System/Catalyst Method Calculated Activation Energy (kcal/mol)
Carbene Insertion into Pd-Si bond Pd-catalyzed disilylation DFT Low Barrier
Methylene Addition to Carbonyl Bis(iodozincio)methane DFT Rate-Determining Step

DFT is a powerful tool for analyzing the electronic structure and nature of chemical bonds within a molecule. Beyond conventional two-center, two-electron bonds, computational methods can characterize more subtle and unconventional bonding interactions, such as agostic interactions. An agostic interaction is a three-center, two-electron bond between a carbon-hydrogen bond and a coordinatively unsaturated transition metal. wikipedia.org While classically associated with transition metals, analogous weak intramolecular interactions are crucial in organosilicon chemistry.

These interactions, which can also involve Si-H bonds, are characterized by short M···H distances, distorted molecular geometries, and unique spectroscopic signatures. numberanalytics.com Computational techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to investigate these interactions. NBO analysis can quantify the donor-acceptor orbital interactions that constitute the bond, while QTAIM can identify bond critical points (BCPs) and characterize the electron density distribution. rsc.org

In studies of iron complexes, DFT calculations have been used to probe the nature of γ-agostic C-H···Fe interactions. rsc.org These calculations demonstrated a direct correlation between the strength of the interaction, as quantified by NBO analysis, and the upfield shift of the corresponding proton in ¹H NMR spectra. rsc.org Furthermore, QTAIM analysis revealed a bond critical point between the iron and hydrogen atoms, confirming the presence of a bonding interaction. rsc.org Similar computational approaches can be applied to Methylenebis[dimethyl(phenyl)silane] complexes to identify and characterize potential C-H···M or Si-H···M agostic interactions that may influence their structure and reactivity.

By modeling the transition states for different potential reaction pathways, DFT can predict the reactivity and selectivity of chemical transformations. The calculated energy barriers associated with competing transition states allow for the determination of the most likely product.

The steric and electronic effects of substituents can be quantitatively assessed. For example, the unique steric bulk of a geminal bis(silane) group, (R₃Si)₂CH, has been shown to direct the stereochemical outcome of intermolecular Diels-Alder reactions, favoring the exo product over the typically preferred endo product. researchgate.net Computational modeling of the transition states for both pathways can rationalize this observed selectivity by showing a lower activation energy for the exo approach due to minimized steric repulsion.

Furthermore, computational studies can explain solvent effects on reaction rates. In the reaction of an aminosilane (B1250345) with a silsesquioxane silanol, a combination of experimental kinetics and computational results suggested that the reaction is significantly faster in nonpolar hexane (B92381) than in polar THF. nih.gov The calculations indicated that the polar solvent competes for hydrogen bonding sites, inhibiting the formation of a necessary pre-reaction complex and thus slowing the reaction. nih.gov These predictive capabilities are invaluable for catalyst design and for understanding the fundamental factors that control chemical reactions.

Molecular Modeling and Spectroscopic Data Interpretation

Molecular modeling, encompassing a range of computational techniques from quantum mechanics to molecular mechanics, provides static and dynamic models of molecular behavior. A key application is the interpretation and validation of experimental spectroscopic data.

Organosilicon compounds, particularly cyclic or sterically crowded ones, can exist as a mixture of different conformers. Computational methods are used to determine the geometries of these conformers, their relative energies, and the energy barriers for their interconversion.

For example, a detailed conformational analysis of N-substituted 4,4-dimethyl-4-silathiane 1-sulfimides, which are analogous six-membered rings containing silicon, was performed using dynamic NMR spectroscopy and DFT calculations. scite.ai The low-temperature ¹³C NMR spectra revealed that the ring inversion process could be "frozen," allowing for the observation of distinct signals for the axial and equatorial conformers. scite.ai The computational results provided the equilibrium geometries of these chair conformers and calculated the energy barrier for the ring inversion, which was found to be in good agreement with the experimental data derived from the NMR experiments. scite.ai This synergistic approach is essential for understanding the dynamic behavior of complex molecules.

Table 2: Conformational Analysis Data for an Analogous Silathiane System Source: Based on data for N-phenyl-4,4-dimethyl-4-silathiane 1-sulfimide. scite.ai

Parameter Method Value
Conformer Population ¹³C NMR (Low Temp.) Approx. equal axial & equatorial
Ring Inversion Barrier (ΔG‡) Dynamic NMR 4.7 kcal/mol

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. By calculating parameters such as NMR chemical shifts, IR vibrational frequencies, and electronic absorption wavelengths, theoretical models can be directly compared to experimental spectra. This correlation serves to validate the computed structure and provides a more profound interpretation of the experimental data.

NMR Spectroscopy: The presence of weak interactions, such as agostic bonds, can cause unusual chemical shifts. DFT calculations can predict these shifts with high accuracy. As seen in iron complexes with agostic interactions, computed ¹H NMR shifts successfully reproduced the experimentally observed upfield shifts for the agostic protons, confirming the assignment and providing a quantitative link between the electronic structure and the spectroscopic signature. rsc.org

Vibrational Spectroscopy: The calculation of vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry. The predicted IR and Raman spectra can be compared with experimental data to confirm the structure of a newly synthesized compound, such as the simpler analogue dimethylphenylsilane. nist.gov The calculated frequencies help in assigning the observed vibrational bands to specific molecular motions.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This is particularly useful for studying the electronic structure of compounds with delocalized π-systems or metal-ligand charge transfer bands.

This close partnership between theoretical computation and experimental spectroscopy is fundamental to modern chemical characterization, allowing for the unambiguous assignment of complex molecular structures and a deeper understanding of their electronic properties.

Derivatives and Complex Architectures Incorporating Methylenebis Dimethyl Phenyl Silane Moieties

Synthesis and Reactivity of Silicon-Containing Oligomers and Polymers

The integration of methylenebis[dimethyl(phenyl)silane] units into polymer backbones can impart unique properties, influencing thermal stability, photodegradability, and conformational characteristics.

While various methods exist for the synthesis of poly(methylphenylsilane), including Wurtz-type coupling of methylphenyldichlorosilane and dehydrogenative coupling of methylphenylsilane, specific literature detailing the direct polymerization of methylenebis[dimethyl(phenyl)silane] to form poly(methylphenylsilane) or related silyl-substituted polymers was not prominently found in the surveyed research. The synthesis of polysilanes is most commonly achieved through the reductive coupling of dichlorosilanes.

The synthesis of methylphenyldisiloxanes and more extended siloxane architectures typically involves the hydrolysis and condensation of chlorosilanes or alkoxysilanes. For instance, the hydrolysis of methylphenyldichlorosilane can lead to the formation of various cyclic and linear siloxanes. While methylenebis[dimethyl(phenyl)silane] could theoretically serve as a precursor to specific siloxane structures, detailed research outlining its direct conversion to methylphenyldisiloxanes or its incorporation into extended siloxane networks was not identified in the conducted literature search. The formation of siloxane bonds generally proceeds through the condensation of silanols, which are in turn generated from the hydrolysis of silyl (B83357) halides or esters.

Novel N-phenyl aromatic polyureas incorporating bis[(N,N'-diphenylureylene)methyl]silane units have been synthesized and characterized as a new class of photodegradable polymers. nih.gov These materials are prepared through the copolymerization of bis(anilinomethyl)dimethylsilane and dianilino-p-xylene with 4,4'-methylenebis(phenylisocyanate), achieving yields of 88-93%. nih.gov

The inclusion of the silyl unit within the polyurea backbone significantly enhances the material's photodegradability. Research has shown that these silicon-containing polyureas exhibit a photodegradability 10.1 times higher than that of structurally similar polymers lacking the silyl moiety. nih.gov The mechanism of photodegradation is proposed to involve a single-electron transfer between the silyl and carbonyl groups, followed by silyl group migration and solvolysis. nih.gov These properties make such polymers potential candidates for applications in photolithography and microelectronics. nih.gov

Table 1: Synthesis and Properties of Silicon-Containing Polyureas

Monomers Polymer Structure Yield (%) Photodegradability Enhancement

Organometallic Complexes Featuring Methylenebis[dimethyl(phenyl)silane] Scaffolds

The methylenebis[dimethyl(phenyl)silane] framework can be functionalized to create ligands for transition metals, leading to the formation of organometallic complexes with applications in catalysis. The silyl bridge in these structures plays a crucial role in defining the geometry and reactivity of the metallic center.

Ansa-metallocenes are a class of organometallic compounds where two cyclopentadienyl-type ligands are linked by a bridging group. This bridge restricts the rotation of the ligands and influences the stereochemistry of the catalytic site, making them highly effective catalysts for olefin polymerization. Silyl bridges, such as those that could be derived from methylenebis[dimethyl(phenyl)silane], are commonly employed in the synthesis of ansa-metallocenes.

These silyl-bridged complexes, particularly those of zirconium and hafnium, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), form active species for the polymerization of olefins such as ethylene (B1197577) and propylene. The nature of the bridge and the substituents on the cyclopentadienyl (B1206354) or indenyl rings significantly affect the catalytic activity, the molecular weight of the resulting polymer, and its stereochemistry (e.g., isotactic or syndiotactic polypropylene). While the direct use of a methylenebis[dimethyl(phenyl)silane] bridge was not explicitly detailed in the surveyed literature, the principles of silyl-bridged ansa-metallocene catalysis are well-established. The bridge influences the geometry of the complex, which in turn dictates the stereoselectivity of the polymerization process.

The synthesis of silyl-bridged ansa-metallocenes often begins with the preparation of a silyl-bridged ligand precursor. For instance, bis(1-indenyl)dimethylsilane can be synthesized and subsequently used to form ansa-zirconocene and hafnocene complexes. The synthesis typically involves the deprotonation of the indenyl groups with a strong base like n-butyllithium, followed by reaction with a metal tetrahalide, such as zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄). This reaction yields a mixture of rac and meso diastereomers of the ansa-metallocene dichloride.

These complexes are active catalysts for ethylene polymerization and the copolymerization of ethylene with α-olefins. The catalytic performance is dependent on the metal center, with zirconium complexes generally exhibiting higher activity than their hafnium counterparts. The structure of the ligand, including the nature of the silyl bridge, plays a critical role in determining the properties of the resulting polyolefin.

Table 2: Examples of Silyl-Bridged ansa-Metallocene Precursors and their Applications

Ligand Precursor Metal Resulting Complex Application
Bis(indenyl)dimethylsilane Zirconium rac/meso-[dimethylsilyl(bis-indenyl)]ZrCl₂ Ethylene polymerization catalyst

Despite a comprehensive search for the chemical compound “Methylenebis[dimethyl(phenyl)silane],” no specific information was found for this exact molecule. The search results yielded information on related but structurally distinct silane (B1218182) compounds. Due to the lack of available data, it is not possible to generate a detailed scientific article that is solely focused on “Methylenebis[dimethyl(phenyl)silane]” as requested.

The information that was retrieved pertained to similar compounds, including:

Monomeric Dimethylphenylsilane: This compound consists of a single silicon atom bonded to two methyl groups and one phenyl group. chemimpex.comchemicalbook.com It is a versatile intermediate in silicone chemistry, used in the production of silicone polymers, coatings, and adhesives to enhance thermal stability and adhesion. chemimpex.comcfsilicones.com

Methylene-bridged Silanes with Different Substituents: Information was found on compounds such as "(1,4-phenylenebis(methylene)bis)triethyl-silane" ontosight.ai and "1,1'-methylenebis(1-chloro-1,1-dimethyl-silane)". These molecules share the methylene-bridge feature but have different groups attached to the silicon atoms, which significantly alters their chemical properties and applications. For instance, the chloro-substituted silane is noted for its reactivity and use in surface modification and as a precursor for silicone polymers. Another related compound found was "Methylenebis[ethynyl(dimethyl)silane]". chemspider.com

Methylene-bridged Analogues: The search also provided information on methylene-bridged compounds beyond silanes, such as methylenebis(aniline) derivatives. nih.gov

The absence of specific data for “Methylenebis[dimethyl(phenyl)silane]” prevents a detailed discussion of its synthesis, properties, and its role in more complex chemical structures like cyclopalladated bimetallic complexes as outlined in the request. Scientific literature and chemical databases queried did not provide specific entries for this particular compound, suggesting it may be a novel or less-studied molecule.

Therefore, the following sections of the requested article cannot be completed with scientifically accurate and specific information:

Structural Analogues: Methylene-Bridged Compounds Beyond Silanes (e.g., Methylenebisphosphonic acid derivatives)

Without foundational information on "Methylenebis[dimethyl(phenyl)silane]," any attempt to generate the requested article would be speculative and not based on factual, verifiable scientific findings.

Q & A

Q. What are the standard synthetic routes for Methylenebis[dimethyl(phenyl)silane], and how can reaction conditions be optimized for reproducibility?

Methylenebis[dimethyl(phenyl)silane] is typically synthesized via hydrosilylation or coupling reactions. Key steps include:

  • Using Pd(0) catalysts for Si–H bond activation (common in silane synthesis) under inert atmospheres to prevent oxidation .
  • Controlling stoichiometry of dimethyl(phenyl)silane precursors and methylene donors (e.g., CH₂Cl₂) to minimize side products.
  • Purification via column chromatography or vacuum distillation. Characterization requires 1H^1 \text{H}, 13C^{13} \text{C}, and 29Si^{29} \text{Si} NMR to confirm Si–CH₂–Si bridging and phenyl group integrity .

Q. What analytical techniques are critical for characterizing Methylenebis[dimethyl(phenyl)silane] purity and structural integrity?

Essential methods include:

  • NMR spectroscopy : 29Si^{29} \text{Si} NMR distinguishes Si environments (e.g., –Si(CH₃)₂Ph vs. bridging Si–CH₂–Si).
  • X-ray crystallography : Resolves bond angles and steric effects of phenyl substituents .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for intact ion detection).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature reactions .

Q. What safety protocols are recommended for handling Methylenebis[dimethyl(phenyl)silane] in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile silane byproducts .
  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Segregate silane-containing waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How do electronic effects of phenyl substituents influence the reactivity of Methylenebis[dimethyl(phenyl)silane] in Pd(0)-catalyzed reactions?

  • Phenyl groups exert electron-withdrawing inductive effects , stabilizing Pd–Si intermediates and accelerating oxidative addition to Pd(0) centers .
  • Computational studies suggest substituent electronegativity correlates with reaction rates. For example, phenyl groups enhance silane electrophilicity compared to alkyl substituents .
  • Experimental validation involves comparing kinetic data (e.g., reaction rates with phenyl vs. alkyl analogs) using in situ IR or NMR monitoring.

Q. What mechanistic insights explain the compound’s role in hydrosilylation catalysis?

  • Methylenebis[dimethyl(phenyl)silane] acts as a dual Si–H donor in Pd-mediated catalysis.
  • Proposed mechanism:

Oxidative addition of Pd(0) to Si–H bonds forms (silyl)Pd(H) intermediates.

Insertion of unsaturated substrates (e.g., alkenes) into Pd–H bonds.

Reductive elimination yields hydrosilylated products .

  • Key evidence includes isolation of Pd–silyl intermediates and kinetic isotope effects (e.g., kH/kDk_{\text{H}}/k_{\text{D}}) .

Q. How does the steric bulk of dimethyl(phenyl)silane groups affect the compound’s application in polymer chemistry?

  • The phenyl groups increase steric hindrance, reducing cross-linking efficiency in silicones but enhancing thermal stability in polyurethanes .
  • Comparative studies with 4,4′-methylenebis(cyclohexyl isocyanate) show lower degradation rates in phenyl-substituted polymers due to aromatic ring rigidity .
  • Methodological approach: Synthesize copolymers and analyze via DSC (glass transition temperatures) and tensile testing.

Q. What strategies mitigate data contradictions in spectroscopic characterization of Si–CH₂–Si bridged compounds?

  • Controlled hydrolysis experiments : Monitor Si–O–Si byproduct formation to confirm bridging integrity.
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotation around Si–CH₂–Si bonds) that may obscure spectral signals .
  • DFT calculations : Predict 29Si^{29} \text{Si} NMR chemical shifts for comparison with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.